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molecular formula C11H11NO B8630464 4-(2-Cyanoethyl)-2,3-dihydro-benzofuran

4-(2-Cyanoethyl)-2,3-dihydro-benzofuran

Cat. No. B8630464
M. Wt: 173.21 g/mol
InChI Key: LUGFNLLBTSUBFE-UHFFFAOYSA-N
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Patent
US05981572

Procedure details

A solution of methanesulfonic acid 2-(2,3-dihydrobenzofuran-4-yl)-ethyl ester (1.71 g) in dimethylsulfoxide (14 ml) was treated with sodium cyanide (381 mg) and heated at 80° for 1 h. The suspension was cooled to 20°, diluted with water (14 ml) and extracted with ethyl acetate (2×17 ml). The combined extracts were washed with 5% aqueous sodium chloride (17 ml), dried (Na2SO4) and the solvent evaporated to give the title compound (1.22 g) as a brown oil which crystallised on standing.
Name
methanesulfonic acid 2-(2,3-dihydrobenzofuran-4-yl)-ethyl ester
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH2:10][CH2:11]OS(C)(=O)=O)[C:4]=2[CH2:3][CH2:2]1.[C-:17]#[N:18].[Na+]>CS(C)=O.O>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH2:10][CH2:11][C:17]#[N:18])[C:4]=2[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
methanesulfonic acid 2-(2,3-dihydrobenzofuran-4-yl)-ethyl ester
Quantity
1.71 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2CCOS(=O)(=O)C
Name
Quantity
381 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
14 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 20°
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×17 ml)
WASH
Type
WASH
Details
The combined extracts were washed with 5% aqueous sodium chloride (17 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=CC=C2CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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